molecular formula C4H11O2PS B14173514 O-Ethyl ethylphosphonothioic acid CAS No. 7776-66-1

O-Ethyl ethylphosphonothioic acid

Cat. No.: B14173514
CAS No.: 7776-66-1
M. Wt: 154.17 g/mol
InChI Key: AIJQQTBLBLBZDI-UHFFFAOYSA-N
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Description

Chemical Structure and Properties O-Ethyl ethylphosphonothioic acid (C₄H₁₁O₂PS) is an organophosphorus compound characterized by a phosphorus atom bonded to an ethyl group, an ethoxy group (O-ethyl), a hydroxyl group, and a sulfur atom in a thioic acid configuration. Its molecular structure enables stereochemical complexity, with enantiomers resolved as early as 1958 via crystallization with chiral amines like brucine . The compound’s 2D structure and predicted collision cross-section (CCS) data (e.g., 142.7 Ų for [M+H]⁺ at m/z 154.1) make it identifiable in mass spectrometry .

Applications and Significance This compound serves as a precursor to V-type nerve agents (e.g., VE, VS) via reactions in aqueous solutions . It is also a degradation product of the pesticide fonofos, forming under aerobic soil conditions . Its stereochemical properties have been foundational in studies of chiral recognition mechanisms in phosphonothioic acids .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7776-66-1

Molecular Formula

C4H11O2PS

Molecular Weight

154.17 g/mol

IUPAC Name

ethoxy-ethyl-hydroxy-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C4H11O2PS/c1-3-6-7(5,8)4-2/h3-4H2,1-2H3,(H,5,8)

InChI Key

AIJQQTBLBLBZDI-UHFFFAOYSA-N

Canonical SMILES

CCOP(=S)(CC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Ethyl ethylphosphonothioic acid typically involves the reaction of ethylphosphonothioic dichloride with ethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Cl2P(S)OEt+EtOHEtO-P(S)OEt+2HCl\text{Cl}_2\text{P(S)OEt} + \text{EtOH} \rightarrow \text{EtO-P(S)OEt} + 2\text{HCl} Cl2​P(S)OEt+EtOH→EtO-P(S)OEt+2HCl

In this reaction, ethylphosphonothioic dichloride reacts with ethanol to produce this compound and hydrochloric acid as a byproduct. The reaction is typically carried out at room temperature with the use of a suitable solvent, such as dichloromethane, to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize the formation of byproducts and to ensure efficient conversion of starting materials.

Chemical Reactions Analysis

Types of Reactions

O-Ethyl ethylphosphonothioic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the phosphonothioic group and the ethyl substituents.

    Oxidation: The compound can be oxidized to form the corresponding phosphonic acid derivative. Common oxidizing agents used in this reaction include hydrogen peroxide and peracids.

    Reduction: Reduction of this compound can lead to the formation of phosphine derivatives. Reducing agents such as lithium aluminum hydride are commonly used in this reaction.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles. Common reagents for this reaction include alkyl halides and amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature.

    Reduction: Lithium aluminum hydride; typically carried out in anhydrous conditions.

    Substitution: Alkyl halides, amines; typically carried out in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Phosphonic acid derivatives.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phosphonothioic acid derivatives.

Scientific Research Applications

O-Ethyl ethylphosphonothioic acid has found applications in various scientific research fields:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphonothioate esters and related compounds.

    Biology: The compound is studied for its potential use as a biochemical probe to investigate enzyme mechanisms and protein interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs targeting specific biochemical pathways.

    Industry: this compound is used in the production of pesticides and other agrochemicals due to its ability to inhibit certain enzymes in pests.

Mechanism of Action

The mechanism of action of O-Ethyl ethylphosphonothioic acid involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site and forming a covalent bond with the enzyme. This interaction disrupts the normal function of the enzyme, leading to the inhibition of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Molecular Formula Substituents/Modifications Primary Uses/Notes References
O-Ethyl ethylphosphonothioic acid C₄H₁₁O₂PS Ethyl, O-ethyl, hydroxyl, thioic acid Precursor to V-agents; chiral resolution studies
EPN (O-Ethyl O-(4-nitrophenyl) phenylphosphonothioate) C₁₄H₁₄NO₄PS Phenyl, O-ethyl, O-(4-nitrophenyl) Insecticide; inhibits acetylcholinesterase
O-Ethyl S-phenyl ethylphosphonothioate C₁₀H₁₅O₂PS S-phenyl, O-ethyl Pesticide metabolite; higher lipophilicity than parent compound
O-Ethyl ethylphosphonothionochloridate C₄H₁₀ClOPS Chloride replaces hydroxyl Intermediate in nerve agent synthesis; retains stereochemistry during reactions
Triethyl thiophosphate C₆H₁₅O₃PS Three ethyl ester groups Organic synthesis; less toxic than phosphonothioic acids

Stereochemical Comparisons

  • Chiral Resolution: this compound was among the first phosphonothioic acids resolved into enantiomers using α-phenylethylamine, establishing methods later applied to phenyl and naphthyl derivatives .
  • Chiral Recognition: Derivatives like O-ethyl phenylphosphonothioic acid exhibit superior enantiomeric discrimination due to aromatic CH/π interactions, unlike the parent compound’s simpler ethyl groups .

Reactivity and Mechanistic Behavior

  • Nucleophilic Substitution : Reactions with PCl₅ proceed with retention of configuration, critical for synthesizing stereochemically pure nerve agents . This contrasts with sulfur mustards, where hydrolysis leads to inversion .
  • Degradation: In soil, this compound forms from fonofos (DT₅₀: 3–16 weeks) but is less persistent than EA 2192 (a VX degradation product with high toxicity and persistence) .

Environmental and Toxicological Profiles

Compound Environmental Persistence Toxicity Profile Notes
This compound Moderate (weeks) Low mammalian toxicity; precursor to toxic V-agents Degrades to O-ethyl ethanephosphonic acid in soil
EPN High (months) High neurotoxicity; acetylcholinesterase inhibitor Banned in many countries due to human health risks
EA 2192 High (years) Extremely toxic; persistent VX degradation product Resistant to hydrolysis; significant occupational hazard
Fonofos Moderate (weeks) Moderate toxicity; metabolized to this compound Adsorbs strongly to soil (K = 15.3 in loam)

Key Research Findings

Synthetic Utility: this compound’s chlorination with PCl₅ yields O-ethyl ethylphosphonothionochloridate, a key intermediate for pyrophosphonothioates used in asymmetric synthesis .

Environmental Impact: While less toxic than its derivatives, its role as a fonofos degradate underscores its environmental relevance, particularly in agricultural runoff .

Chiral Applications : Derivatives with aromatic substituents (e.g., phenyl, naphthyl) outperform the parent compound in enantiomeric resolution, highlighting the role of substituents in chiral recognition .

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